molecular formula C20H17Cl2N3O3S2 B2821762 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313661-84-6

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2821762
CAS RN: 313661-84-6
M. Wt: 482.39
InChI Key: GYUTVXDBWDNYSA-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DTTB, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2014 and has since been studied extensively due to its unique mechanism of action and potential therapeutic applications.

Scientific Research Applications

Molecular Interactions and Receptor Studies

Research has delved into the molecular interactions of related compounds with specific receptors, such as the CB1 cannabinoid receptor. For example, a study by Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), revealing insights into its conformational dynamics and binding interactions with the receptor, which could inform the design of related compounds with improved efficacy and selectivity (Shim et al., 2002).

Kinase Inhibition for Cancer Therapy

Benzamide derivatives, including those with thiazolyl groups, have been identified as potent inhibitors of specific kinases involved in cancer cell proliferation. Borzilleri et al. (2006) discovered substituted benzamides as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential for therapeutic application in cancer treatment (Borzilleri et al., 2006).

Antiallergy Agents

Compounds with thiazolyl moieties have also been explored for their antiallergy properties. Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, finding several analogues with potent antiallergy activity in rat models, suggesting potential applications in developing new antiallergic medications (Hargrave et al., 1983).

Cytotoxicity and Anticancer Research

Research into the cytotoxic activity of thiazole derivatives, such as the work by Adhami et al. (2014), has demonstrated the potential of these compounds in anticancer applications. The study synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, showing significant cytotoxicity against various human cancer cell lines, including breast and prostate cancer lines (Adhami et al., 2014).

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S2/c21-16-8-5-14(11-17(16)22)18-12-29-20(23-18)24-19(26)13-3-6-15(7-4-13)30(27,28)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUTVXDBWDNYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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